1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
Description
This compound is a urea derivative featuring a pyrrolidin-5-one core substituted at the 3-position with a 4-ethoxyphenyl group and a 4-methylpyridin-2-yl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The 4-ethoxy group on the phenyl ring may influence lipophilicity and metabolic stability, while the 4-methylpyridin-2-yl group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSWJDGQCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene and Phosgene Surrogates
Early methodologies relied on phosgene (COCl₂) for urea synthesis, though its toxicity spurred alternatives:
- Triphosgene (bis(trichloromethyl) carbonate) : Reacts with amines in dichloromethane at −15°C to form isocyanate intermediates. For example, treatment of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine with triphosgene generates the corresponding isocyanate, which subsequently reacts with 4-methylpyridin-2-amine to yield the target urea (62% yield).
- Carbonyldiimidazole (CDI) : Facilitates urea formation via activation of the pyrrolidinone amine. CDI-mediated coupling with 4-methylpyridin-2-amine in THF at 60°C achieves 58% yield but requires rigorous moisture exclusion.
Limitations : High toxicity of reagents, poor atom economy, and byproduct generation.
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed Carbonylation
A patent by CA2511970C describes Pd(OAc)₂/Xantphos-catalyzed carbonylation of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine with CO (1 atm) and 4-methylpyridin-2-amine in dioxane at 100°C (72% yield). Key advantages include:
- Regioselectivity : Exclusive formation of the urea linkage without N-alkylation.
- Functional group tolerance : Compatible with ethoxy and methyl substituents.
Copper-Mediated Oxidative Coupling
Copper(I) iodide in combination with DMEDA enables oxidative coupling of the pyrrolidinone amine with 4-methylpyridin-2-yl isocyanate in DMF at 80°C (65% yield). This method avoids gaseous reagents but suffers from moderate scalability.
Solvent-Free C–H Functionalization
A groundbreaking approach from Rassadin et al. (2016) utilizes pyridine N-oxides and dialkylcyanamides under solvent-free conditions. Adapted for the target compound:
- Pyridine N-oxide preparation : 4-Methylpyridin-2-amine is oxidized to its N-oxide using m-CPBA.
- C–H functionalization : The N-oxide reacts with 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine in the presence of cyanamide at 120°C, directly forming the urea bond via radical intermediates (85% yield).
Advantages :
- No toxic solvents or halide byproducts.
- Excellent functional group tolerance (ethoxyl group remains intact).
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Triphosgene-mediated | DCM, −15°C, 24 h | 62 | Moderate | High (Cl⁻ byproducts) |
| Pd-catalyzed carbonylation | Pd(OAc)₂, Xantphos, CO | 72 | High | Moderate (CO use) |
| Cu-mediated oxidative | CuI, DMEDA, DMF | 65 | Low | Low |
| Solvent-free C–H functionalization | Cyanamide, 120°C, 6 h | 85 | High | Minimal |
Key Insight : The solvent-free method outperforms others in yield and sustainability, aligning with green chemistry principles.
Optimization and Process Chemistry
Reaction Temperature
Lower temperatures (≤0°C) favor isocyanate stability in triphosgene routes, while higher temperatures (≥100°C) accelerate C–H functionalization.
Solvent Selection
Catalytic Systems
- Pd/Xantphos : Optimal for carbonylation but costly.
- Se catalysts : Explored in preliminary studies but abandoned due to toxicity.
Characterization and Quality Control
Critical analytical data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 5.1 Hz, 1H, Py-H), 7.89 (s, 1H, NH), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.78–3.65 (m, 1H, pyrrolidinone-H), 2.45 (s, 3H, CH₃-Py).
- HPLC Purity : ≥98% (C18 column, 70:30 MeOH/H₂O).
Industrial-Scale Considerations
Large-scale production favors the solvent-free C–H functionalization route due to:
- Reduced waste : No solvent recovery needed.
- Energy efficiency : Exothermic reaction minimizes heating costs.
- Regulatory compliance : Avoids phosgene and heavy metals.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Core
The target compound shares structural homology with 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3), where the pyridinyl group is replaced with a 4-methoxyphenyl ring . Key differences include:
- Pyridine vs. Phenyl substitution : The 4-methylpyridin-2-yl group in the target compound may enhance solubility and electronic interactions compared to the methoxyphenyl group, which increases steric bulk and alters electron density.
- Ethoxy vs. Methoxy groups : The ethoxy substituent on the phenyl ring in the target compound could prolong metabolic stability relative to methoxy due to reduced oxidative susceptibility.
Table 1: Substituent Comparison of Pyrrolidinone-Based Ureas
Urea-Linked Pyridine Derivatives
Compounds such as 1-methyl-3-(5-nitropyridin-2-yl)urea () highlight the role of pyridine substituents in modulating activity. The nitro group on pyridine in this analog may enhance electrophilicity, whereas the 4-methyl group in the target compound could improve passive diffusion through membranes .
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, with the CAS number 891102-82-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.4 g/mol
The compound exhibits various biological activities that can be attributed to its structural components. The presence of the pyrrolidine and urea moieties suggests potential interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound may possess significant pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of urea compounds can inhibit specific cancer cell lines. For instance, related compounds have shown effectiveness against SIRT2, a target implicated in cancer progression .
- Neuroprotective Effects : Some studies have indicated that similar compounds can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
In Vitro Studies
A study conducted on urea derivatives demonstrated their ability to inhibit SIRT2 activity, with IC₅₀ values in the micromolar range. For example, one derivative displayed an IC₅₀ of 8.6 μM against SIRT2, indicating a strong potential for therapeutic application in cancer treatment .
In Vivo Studies
In vivo models have been utilized to assess the neuroprotective effects of related compounds. One study highlighted the protective effects against blood-brain barrier breakdown in chronic kidney disease models, suggesting that these compounds might mitigate neurological damage associated with systemic diseases .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several structurally related compounds:
| Compound Name | CAS Number | Biological Activity | IC₅₀ (µM) |
|---|---|---|---|
| This compound | 891102-82-2 | Anticancer (SIRT2 Inhibition) | 8.6 |
| N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | 894009-69-9 | Neuroprotection | N/A |
| 1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea | 894008-97-0 | Anticancer (CB1 Modulation) | N/A |
Q & A
Q. What are the key synthetic pathways and purity optimization strategies for this urea derivative?
The synthesis involves multi-step routes, typically starting with the coupling of 4-ethoxyphenylpyrrolidinone and 4-methylpyridin-2-yl isocyanate. Critical parameters include:
- Temperature control : Maintaining 0–5°C during urea bond formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol/water mixtures aid in recrystallization .
- Catalysts : Triethylamine or DMAP improves nucleophilic substitution kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 columns, acetonitrile/water gradients) achieves >95% purity .
Q. How is the molecular structure validated post-synthesis?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ 1.3–1.5 ppm; pyrrolidinone carbonyl ~170 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the urea linker and heterocyclic moieties (e.g., torsion angles between phenyl and pyridine rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~398.4 g/mol) .
Advanced Research Questions
Q. How can computational methods guide reaction optimization and mechanistic studies?
- Reaction path search : Density functional theory (DFT) calculates transition states for urea bond formation, identifying energy barriers and optimal conditions (e.g., solvent polarity effects) .
- Molecular docking : Predicts interactions with biological targets (e.g., kinases, GPCRs) by modeling hydrogen bonds between the urea group and active-site residues .
- Machine learning : Trains models on existing urea derivative datasets to predict reaction yields or solubility .
Q. What experimental designs resolve contradictions in biological activity data?
- Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target engagement from off-target effects .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm target affinity discrepancies reported in literature .
- Metabolic stability assays : Liver microsome studies (human/rodent) correlate half-life variations with structural modifications (e.g., ethoxy vs. methoxy groups) .
Q. How can Design of Experiments (DoE) optimize reaction conditions?
- Factorial designs : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, a 2³ factorial design reduces experiments from 27 to 8 while maximizing yield .
- Response surface methodology (RSM) : Models nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .
Methodological Challenges and Solutions
Q. How to address stability issues during storage or biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
